

N-Boc-4-aminopentanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Boc-4-aminopentanoic Acid

Cat. No.: B170839

[Get Quote](#)

CAS Number: 172833-22-6

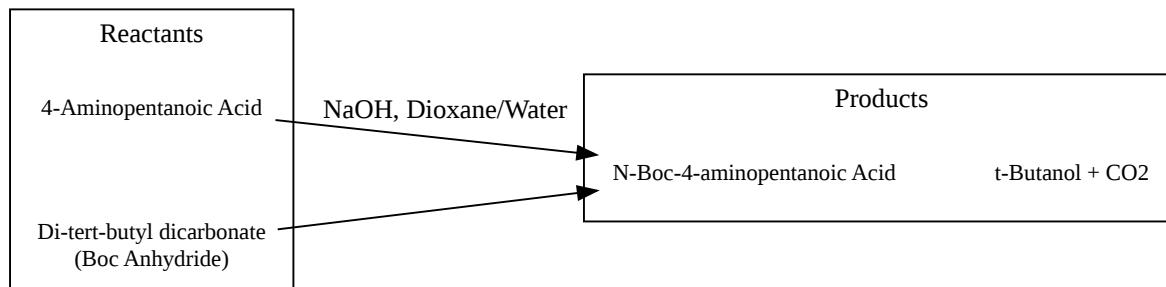
Abstract: This technical guide provides a comprehensive overview of **N-Boc-4-aminopentanoic acid**, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its purification and characterization, and discusses its applications in the pharmaceutical industry. The guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile molecule in their work.

Introduction: The Strategic Importance of N-Boc-4-aminopentanoic Acid in Synthesis

N-Boc-4-aminopentanoic acid, systematically named 4-(tert-butoxycarbonylamino)pentanoic acid, is a non-natural γ -amino acid derivative.^{[1][2]} Its structure incorporates a pentanoic acid backbone with an amine group at the fourth position, which is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is a cornerstone of modern peptide synthesis, shielding the amine functionality from unwanted reactions during the formation of peptide bonds.^{[3][4]} The ability to selectively deprotect the Boc group under acidic conditions makes **N-Boc-4-aminopentanoic acid** a valuable and versatile intermediate in the construction of complex peptides and other bioactive molecules.^[5]

The γ -amino acid scaffold is of particular interest in medicinal chemistry as it can be used to create peptidomimetics with enhanced stability and novel pharmacological properties.^[6] The incorporation of building blocks like **N-Boc-4-aminopentanoic acid** allows for the design of molecules that can mimic or inhibit biological processes, leading to the development of new therapeutic agents.^[6]

Physicochemical Properties


A thorough understanding of the physicochemical properties of **N-Boc-4-aminopentanoic acid** is essential for its effective use in research and development.

Property	Value	Source(s)
CAS Number	172833-22-6	[7]
Molecular Formula	C10H19NO4	[7]
Molecular Weight	217.26 g/mol	[8]
Appearance	White to off-white powder/solid	[7]
Purity	Typically $\geq 95\%$	[8]
Storage Temperature	4°C	[7]

Synthesis of N-Boc-4-aminopentanoic Acid

The synthesis of **N-Boc-4-aminopentanoic acid** is typically achieved through the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **N-Boc-4-aminopentanoic acid**.

Detailed Experimental Protocol

This protocol is based on established methods for the Boc protection of amino acids.[\[9\]](#)

Materials:

- 4-aminopentanoic acid
- Di-tert-butyl dicarbonate (Boc anhydride)
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- Water
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

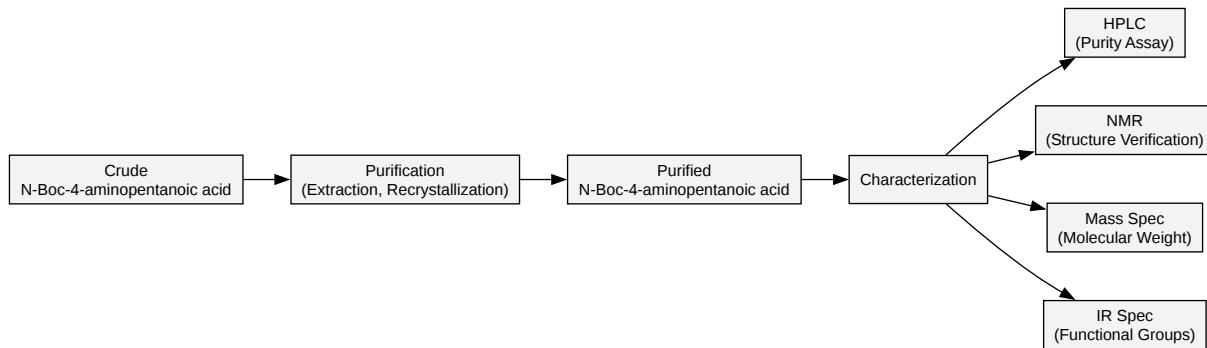
Procedure:

- Dissolve 4-aminopentanoic acid in a mixture of 1,4-dioxane and water.
- Add a base, such as sodium hydroxide, to adjust the pH of the solution to approximately 9-10.
- Cool the solution to 0°C in an ice bath.
- Add Boc anhydride portion-wise while maintaining the temperature and pH.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
- Extract the product, **N-Boc-4-aminopentanoic acid**, with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.[9]

Purification and Characterization

Ensuring the purity and verifying the identity of **N-Boc-4-aminopentanoic acid** are critical steps for its use in sensitive applications like drug synthesis.

Purification


The crude product obtained from the synthesis can be purified by the following methods:

- Extraction: As described in the synthesis protocol, extraction is a key step to separate the product from water-soluble impurities and byproducts.[9]
- Recrystallization: For solid products, recrystallization is a powerful technique to achieve high purity.[10] A suitable solvent system for recrystallization of **N-Boc-4-aminopentanoic acid** would typically involve a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature, often in combination with a less polar anti-solvent.[10] A patent for a similar Boc-amino acid suggests that after evaporation of the extraction solvent to an oil, the addition of a seed crystal and a non-polar solvent like cyclohexane can induce crystallization.[11]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized **N-Boc-4-aminopentanoic acid**.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the primary method for determining the purity of non-volatile organic compounds. A reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point for the analysis of Boc-protected amino acids.[7][12] Detection is typically performed using a UV detector at a wavelength around 210-220 nm.[12]
- **Thin-Layer Chromatography (TLC):** TLC provides a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. For Boc-protected amino acids, a typical mobile phase could be a mixture of n-butanol, acetic acid, and water.[12]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purification and characterization of **N-Boc-4-aminopentanoic acid**.

While specific spectral data for **N-Boc-4-aminopentanoic acid** is not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the pentanoic acid chain (a doublet), and the various methylene and methine protons along the carbon backbone.
 - ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group (typically in the range of 155-175 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pentanoic acid chain.[13]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 218.13.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and the carbamate, and the C-H stretches of the alkyl groups.[14]

Applications in Drug Discovery and Development

N-Boc-4-aminopentanoic acid serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the Boc protecting group allows for its seamless integration into peptide synthesis workflows.

Peptide Synthesis

The primary application of **N-Boc-4-aminopentanoic acid** is in solid-phase peptide synthesis (SPPS). In this methodology, the N-terminus of the growing peptide chain is protected with a Boc group. After coupling of the next amino acid, the Boc group is removed with an acid like trifluoroacetic acid (TFA) to allow for the next coupling reaction to occur.[3] The use of **N-Boc-4-aminopentanoic acid** allows for the incorporation of a γ -amino acid moiety into a peptide sequence, which can lead to peptides with improved stability against enzymatic degradation and unique conformational properties.

Development of Peptidomimetics and Small Molecule Therapeutics

Beyond traditional peptide synthesis, **N-Boc-4-aminopentanoic acid** is a valuable starting material for the synthesis of peptidomimetics and other small molecule drugs. The γ -amino acid structure can be found in various natural products and synthetic compounds with diverse biological activities. For instance, (R)-4-aminopentanoic acid is an important intermediate for the synthesis of agents for the treatment of central nervous system injuries and neurodegenerative diseases.^[6] While this is the unprotected version, **N-Boc-4-aminopentanoic acid** would be a key precursor in a synthetic route to such molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **N-Boc-4-aminopentanoic acid**.

Hazard Identification

Based on safety data sheets for similar compounds, **N-Boc-4-aminopentanoic acid** may be harmful if swallowed or inhaled and may cause skin and eye irritation.^{[13][15]}

Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or in a fume hood.
- Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is 4°C.^[7]

First Aid Measures

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

- If inhaled: Move person into fresh air.

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Boc-4-aminopentanoic acid, with its CAS number 172833-22-6, is a fundamentally important building block for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its strategic use of the Boc protecting group allows for controlled and efficient synthetic routes to complex molecules. This guide has provided a detailed overview of its properties, synthesis, purification, characterization, and applications, intended to equip researchers with the necessary knowledge for its successful utilization. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like **N-Boc-4-aminopentanoic acid** will undoubtedly increase.

References

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a relevant Sigma-Aldrich SDS for a similar compound.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0003355).
- The Journal of Organic Chemistry. (1995). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). 4-Aminobutyric Acid | C5H11NO2 | CID 223130.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- NIST WebBook. (n.d.). 4-Aminobutanoic acid.
- MDPI. (2021). ^{13}C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Wikipedia. (n.d.). Peptide synthesis.
- PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.

- ResearchGate. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 4-Aminobutyric Acid | C5H11NO2 | CID 223130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. nbinno.com [nbino.com]
- 5. agilent.com [agilent.com]
- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N-Boc-4-aminopentanoic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170839#n-boc-4-aminopentanoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com